molecular formula C13H20N2O3 B8430297 2-Methoxy-4-(2-morpholin-4-ylethoxy)aniline

2-Methoxy-4-(2-morpholin-4-ylethoxy)aniline

Cat. No.: B8430297
M. Wt: 252.31 g/mol
InChI Key: GUWNFKANOMGPMK-UHFFFAOYSA-N
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Description

2-Methoxy-4-(2-morpholin-4-ylethoxy)aniline is a useful research compound. Its molecular formula is C13H20N2O3 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-methoxy-4-(2-morpholin-4-ylethoxy)aniline

InChI

InChI=1S/C13H20N2O3/c1-16-13-10-11(2-3-12(13)14)18-9-6-15-4-7-17-8-5-15/h2-3,10H,4-9,14H2,1H3

InChI Key

GUWNFKANOMGPMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCCN2CCOCC2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-[2-(3-methoxy-4-nitrophenoxy)ethyl]morpholine (1.2 g, 4.3 mmol) and 5% Pd—C (0.2 g) in ethyl acetate (75 mL) was shaken under 50 psi of hydrogen for 24 hours. The mixture was filtered through Celite and evaporated, providing 0.95 g of the product as a light grey oil, in 87% yield: 1H NMR (CDCl3) δ 2.57 (t, J=4.6 Hz, 4H), 2.77 (t, J=5.7 Hz, 2H), 3.74 (t, J=4.6 Hz, 4H), 3.82 (s, 3H), 4.05 (t, J=5.7 Hz, 2H), 6.34 (dd, J=8.4 Hz, J=2.5 Hz, 1H), 6.47 (d, J=2.5 Hz, 1H), 6.63 (d, J=8.4 Hz, 1H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Synthesis routes and methods II

Procedure details

To 4-[2-(3-methoxy-4-nitro-phenoxy)ethyl]morpholine (Intermediate 48; 16.97 g, 60 mmol, 1 eq) in ethanol (120 mL) was added 10% palladium on charcoal (850 mg, 5% wt). The reaction was stirred at room temperature for 19 hours. After filtering off the palladium residues the solvent was evaporated under reduced pressure. The product was dissolved in ethyl acetate (100 ml) and extracted twice with 2M HCl. The aqueous layers were combined, washed with ethyl acetate then basified by the addition of 2N NaOH. The basic layer was re-acidified and captured onto mp-TsOH resin. After washing several times with methanol the product was released using 10% ammonia in methanol. After evaporation in vacuo the title compound was obtained as a dark brown oil. (14.5 g, 89%)
Quantity
16.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
850 mg
Type
catalyst
Reaction Step One

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